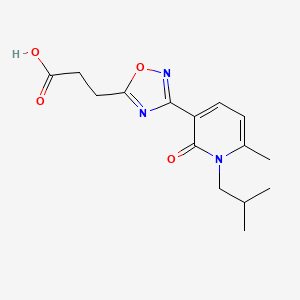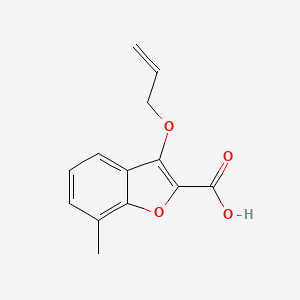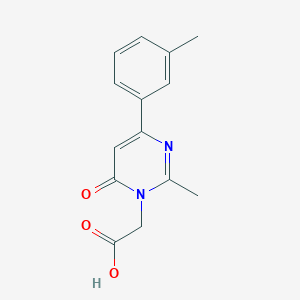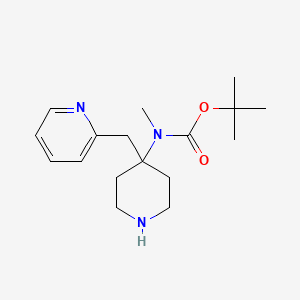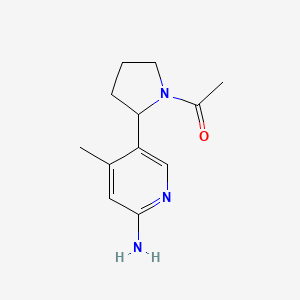![molecular formula C12H17N3 B11800726 N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes a bipyridine core with an ethyl group and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction and alkylation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a fully saturated piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated piperidine derivatives, and various substituted bipyridine compounds.
科学的研究の応用
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential as a probe for studying biological systems due to its ability to bind to metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine core can chelate metal ions, which can modulate the activity of metalloenzymes and influence various biochemical pathways. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers.
1,10-Phenanthroline: A related heterocyclic compound with strong metal-binding capabilities.
Uniqueness
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its tetrahydro structure, which imparts greater flexibility and different electronic properties compared to fully aromatic bipyridines. This structural difference can lead to distinct reactivity and binding characteristics, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
N-ethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H17N3/c1-2-13-12-7-6-10(9-15-12)11-5-3-4-8-14-11/h6-7,9H,2-5,8H2,1H3,(H,13,15) |
InChIキー |
RWCGXSUCMKZKON-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=C(C=C1)C2=NCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





